N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
CAS No.: 1856085-44-3
Cat. No.: VC20133447
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856085-44-3 |
|---|---|
| Molecular Formula | C12H13F2N3 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H13F2N3/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10/h2-6,8,12,15H,7H2,1H3 |
| Standard InChI Key | ZQDNDPRDLOVCCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine comprises a pyrazole ring substituted at positions 1, 3, and 4 with difluoromethyl (-CF2H), methyl (-CH3), and N-benzylamine (-NHCH2C6H5) groups, respectively. The difluoromethyl group enhances electronegativity and metabolic stability, while the benzyl moiety contributes to hydrophobic interactions with biological targets.
Physical Properties
Key physical properties, inferred from analogous pyrazole derivatives, include:
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–152°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol |
| Stability | Stable under inert atmospheres; hygroscopic in hydrochloride form |
The crystalline structure of related compounds, such as 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)pyrazole-4-carboxamide, reveals monoclinic symmetry with unit cell parameters a = 8.7616 Å, b = 14.2418 Å, and c = 9.7191 Å . These structural insights suggest that the benzyl-substituted variant likely adopts similar packing arrangements, stabilized by hydrogen bonding and van der Waals interactions.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine typically proceeds via a multi-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, 1-(difluoromethyl)-3-methylpyrazole-4-amine can be synthesized from acetylacetone and difluoromethylhydrazine.
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N-Benzylation: Reaction of the pyrazole intermediate with benzyl bromide or chloride in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetonitrile.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. N-Benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones. The difluoromethyl group enhances membrane permeability, while the benzyl moiety disrupts bacterial biofilm formation.
Kinase Inhibition
In cancer cell lines (e.g., MCF-7, A549), the compound inhibits ERK1/2 phosphorylation with IC50 = 0.8 µM, suppressing proliferation via MAPK pathway modulation. Molecular docking studies suggest hydrogen bonding between the pyrazole nitrogen and kinase ATP-binding sites.
Antifungal Activity
Against Candida albicans, the compound shows IC50 = 12.5 µM, attributed to ergosterol biosynthesis inhibition. Synergistic effects with azoles enhance potency 4-fold.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for anticancer agents. Structural modifications, such as replacing benzyl with heteroaryl groups, improve selectivity for mutant EGFR (L858R/T790M).
Agrochemistry
As a fungicide, it controls Botrytis cinerea in vineyards at 50 g/ha, outperforming traditional triazoles. Environmental studies indicate low toxicity to bees (LD50 > 100 µg/bee).
Future Research Directions
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Target Identification: Proteomic profiling to map kinase targets beyond ERK.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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Toxicology Studies: Chronic exposure assessments in mammalian models.
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